molecular formula C10H11Cl2N B3161886 2,6-dichloro-N-(cyclopropylmethyl)aniline CAS No. 87425-12-5

2,6-dichloro-N-(cyclopropylmethyl)aniline

Cat. No.: B3161886
CAS No.: 87425-12-5
M. Wt: 216.1 g/mol
InChI Key: RGJRUSMZHLEKSQ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Substituted anilines are a class of organic compounds that serve as pivotal building blocks in the synthesis of a vast array of more complex molecules. chemsrc.com Their utility stems from the reactive nature of the amino group and the aromatic ring, which can be readily functionalized. In organic synthesis, these derivatives are indispensable intermediates for the production of dyes, polymers, and agrochemicals. longdom.org

In the realm of medicinal chemistry, the aniline scaffold is a common feature in numerous therapeutic agents. chemsynthesis.com The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties, such as its binding affinity for biological targets, metabolic stability, and bioavailability. chemsynthesis.com The versatility of substituted anilines makes them a central component in the discovery and development of new drugs.

Significance of 2,6-Dichloro Substitution Patterns in Aromatic Systems

The presence and positioning of substituents on an aromatic ring profoundly influence its electronic properties and reactivity. The 2,6-dichloro substitution pattern, in particular, imparts several key characteristics to the aniline molecule. The two chlorine atoms are strongly electron-withdrawing groups, which decrease the electron density of the aromatic ring. chemistrysteps.com This deactivation can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Furthermore, the placement of chlorine atoms at the ortho positions relative to the amino group introduces significant steric hindrance. rsc.org This steric bulk can direct the approach of incoming reagents and influence the rotational freedom of the amino group and its N-substituent. In the context of medicinal chemistry, this specific substitution pattern is found in several well-known drugs, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive agent clonidine, highlighting the pharmacological relevance of this structural motif. wikipedia.org

Chemical and Conformational Characteristics of the N-Cyclopropylmethyl Moiety

The N-cyclopropylmethyl group is another defining feature of 2,6-dichloro-N-(cyclopropylmethyl)aniline. The cyclopropyl (B3062369) ring is a small, highly strained carbocycle that exhibits unique electronic properties, often described as having partial double-bond character. longdom.org This can lead to interesting reactivity and conformational preferences.

Overview of Research Trajectories for this compound and Related Structural Motifs

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest its primary role as a key intermediate in the synthesis of more complex target molecules. The combination of the 2,6-dichloroaniline (B118687) core and the N-cyclopropylmethyl group points towards its potential application in the development of novel pharmaceuticals and agrochemicals.

Research on analogous compounds, such as 2-chloro-N-(cyclopropylmethyl)-6-methylaniline, indicates that this class of molecules is explored for its potential biological activities. evitachem.com The general synthetic accessibility of 2,6-dichloroaniline and the methods available for the N-alkylation of anilines provide a foundation for the preparation of this compound. wikipedia.orggoogleapis.com Future research trajectories for this compound and its derivatives will likely focus on its incorporation into larger molecular frameworks to explore their potential as bioactive agents.

Chemical Properties and Data

PropertyValue
Chemical Formula C₁₀H₁₁Cl₂N
CAS Number 87425-12-5
Molecular Weight 216.11 g/mol
Purity Typically ≥95%

This data is compiled from publicly available chemical supplier information. chemsrc.comaksci.com

Properties

IUPAC Name

2,6-dichloro-N-(cyclopropylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRUSMZHLEKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro N Cyclopropylmethyl Aniline and Precursors

Strategies for the Preparation of 2,6-Dichloroaniline (B118687) Building Blocks

The generation of 2,6-dichloroaniline is a critical first phase in the synthesis of the target molecule. Various strategies have been developed, primarily focusing on the controlled chlorination of aniline (B41778) derivatives or the reduction of suitably substituted nitroaromatics.

Chlorination and Functionalization Routes to 2,6-Dichloroaniline

Direct chlorination of aniline is often challenging due to the high reactivity of the aromatic ring, which can lead to a mixture of over-chlorinated products. To achieve the desired 2,6-disubstitution pattern, several functionalization and protection/deprotection strategies are employed.

One prominent laboratory-scale method involves the chlorination of sulfanilamide (B372717), followed by a desulfonation step. chemicalbook.comorgsyn.org In this process, sulfanilamide is treated with hydrochloric acid and hydrogen peroxide to yield 3,5-dichlorosulfanilamide. chemicalbook.com Subsequent hydrolysis of the sulfanilamide group with sulfuric acid at elevated temperatures furnishes 2,6-dichloroaniline. chemicalbook.comorgsyn.orgorgsyn.org This method, while utilizing more expensive starting materials, is noted for its convenience and relatively high yields. orgsyn.orgorgsyn.org

Another industrially relevant approach begins with aniline, which is first chlorinated to produce 2,4,6-trichloroaniline. google.com To selectively remove the chlorine atom at the 4-position, the amino group is acetylated to form 2,4,6-trichloroacetanilide. This intermediate then undergoes catalytic hydrogenation to afford 2,6-dichloroacetanilide, which is finally hydrolyzed under basic conditions to yield the desired 2,6-dichloroaniline. google.com

A further method involves the decarboxylation of 3,5-dichloro-4-aminobenzoic acid. This reaction is typically carried out in an autoclave with water at high temperatures, followed by steam distillation to isolate the 2,6-dichloroaniline product with high purity. chemicalbook.com

Starting MaterialKey ReagentsIntermediate(s)ProductYield (%)Reference(s)
Sulfanilamide1. HCl, H₂O₂ 2. H₂SO₄, heat3,5-Dichlorosulfanilamide2,6-Dichloroaniline50-55 (overall) chemicalbook.com
Aniline1. HCl, H₂O₂ 2. Acetic anhydride (B1165640) 3. H₂, Catalyst 4. Base, heat2,4,6-Trichloroaniline, 2,4,6-Trichloroacetanilide, 2,6-Dichloroacetanilide2,6-Dichloroaniline~70-75 (overall) google.com
3,5-Dichloro-4-aminobenzoateWater, heat (250°C)-2,6-Dichloroaniline80 chemicalbook.com

Reductive Amination Approaches to Aniline Core Formation

The formation of substituted anilines via reductive amination typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine, which is then reduced. While this is a common method for amine synthesis, its application to form the 2,6-dichloroaniline core itself from non-aromatic precursors is not widely documented in the reviewed literature. Conceptually, a cyclic dicarbonyl compound could undergo a cyclization and reductive amination sequence to form an aniline derivative, but specific examples leading to 2,6-dichloroaniline are scarce. The more prevalent route involves the modification of an existing aniline or benzene (B151609) ring.

Advanced N-Alkylation Strategies for Introducing the Cyclopropylmethyl Moiety

Once 2,6-dichloroaniline is synthesized, the final step involves the introduction of the cyclopropylmethyl group onto the nitrogen atom. This is achieved through various N-alkylation strategies.

Direct N-Alkylation Protocols

Direct N-alkylation is a straightforward approach for forming the N-C bond. This typically involves the reaction of 2,6-dichloroaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base. The base is necessary to deprotonate the aniline, increasing its nucleophilicity to facilitate the substitution reaction with the alkyl halide. While specific documented examples for the direct alkylation of 2,6-dichloroaniline with a cyclopropylmethyl halide are not prevalent in the surveyed literature, this method is a fundamental and common strategy for the alkylation of anilines. The reaction conditions would typically involve a suitable solvent, such as a polar aprotic solvent, and a base strong enough to deprotonate the aniline.

Catalytic Amination Methods for N-C Bond Formation

Catalytic amination methods offer a more atom-economical and environmentally benign alternative to direct alkylation. These methods often utilize alcohols as alkylating agents, with water being the only byproduct. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the in-situ oxidation of the alcohol (cyclopropylmethyl alcohol) to the corresponding aldehyde, which then undergoes reductive amination with the aniline. Various transition metal catalysts, particularly those based on ruthenium and iridium, have been shown to be effective for the N-alkylation of amines with alcohols. The reaction of 2,6-dichloroaniline with cyclopropylmethyl alcohol in the presence of a suitable catalyst would proceed via the formation of cyclopropanecarboxaldehyde (B31225) as an intermediate.

AmineAlcoholCatalyst SystemProductReference Concept
2,6-DichloroanilineCyclopropylmethyl alcoholRuthenium or Iridium complex2,6-Dichloro-N-(cyclopropylmethyl)aniline researchgate.net

Reductive Amination with Cyclopropanecarboxaldehyde

Reductive amination provides a direct and widely used method for the synthesis of this compound. This one-pot reaction involves the condensation of 2,6-dichloroaniline with cyclopropanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The selection of the reducing agent is crucial; it must be mild enough to not reduce the aldehyde starting material but potent enough to reduce the formed imine. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often under mildly acidic conditions to facilitate imine formation.

AnilineAldehydeReducing AgentSolventProductReference Concept
2,6-DichloroanilineCyclopropanecarboxaldehydeNaBH₄ or NaBH₃CNMethanol or EthanolThis compound orgsyn.org

Multi-step Synthetic Sequences for this compound and Precursors

The synthesis of this compound is not a singular process but rather a culmination of a synthetic pathway that begins with the creation of its precursor, 2,6-dichloroaniline. Following the synthesis of this precursor, the final step involves N-alkylation to yield the target compound.

A common method for the synthesis of the final product is the reductive amination of 2,6-dichloroaniline with cyclopropanecarboxaldehyde. This reaction is typically carried out in the presence of a reducing agent. Another viable route is the direct N-alkylation of 2,6-dichloroaniline using a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

The synthesis of the 2,6-dichloroaniline precursor can be approached from several different starting materials, each with its own synthetic sequence.

One established route begins with sulfanilamide. googleapis.comwikipedia.org This process involves the chlorination of sulfanilamide, followed by a desulfonation step to yield 2,6-dichloroaniline. googleapis.comwikipedia.orgresearchgate.net Specifically, sulfanilamide can be chlorinated using a mixture of hydrochloric acid and hydrogen peroxide. nih.gov The resulting 3,5-dichlorosulfanilamide is then subjected to hydrolysis with sulfuric acid at elevated temperatures to remove the sulfonyl group and produce the desired 2,6-dichloroaniline. googleapis.com

A third approach involves the reduction of 2,6-dichloronitrobenzene. researchgate.net This method employs hydrogenation to convert the nitro group to an amine, thereby forming 2,6-dichloroaniline. researchgate.net

A more complex, multi-step sequence involves the protection and directed chlorination of an aniline derivative. google.com This can be achieved by first protecting the para-position of the aniline derivative by bromination. google.com Subsequent chlorination directs the chlorine atoms to the desired 2- and 6-positions. google.com The process is completed by the reductive removal of the bromine atom and hydrolysis of the protecting group to yield 2,6-dichloroaniline. google.com

Process Development and Optimization for Scalable Synthesis

For the large-scale industrial production of this compound, process development and optimization are critical to ensure efficiency, cost-effectiveness, and safety. This involves a detailed examination of each step in the synthetic sequence, from the preparation of the 2,6-dichloroaniline precursor to the final N-alkylation.

In the synthesis of 2,6-dichloroaniline from sulfanilamide, optimization efforts focus on reaction conditions. For instance, the use of 70% sulfuric acid for the hydrolysis of 3,5-dichlorosulfanilamide has been identified as a key parameter. googleapis.comgoogle.com The temperature of this hydrolysis step is also critical and is typically maintained between 150-250°C. google.com

For syntheses starting from diphenylurea, a significant challenge is the potential for the formation of the 2,4-dichloroaniline (B164938) isomer during the sulfonation step. google.com To address this, a modified process starting with N,N'-di(o-chlorophenyl)urea has been developed. The presence of the ortho-chloro substituents on the phenyl rings disfavors ortho-sulfonation, leading to a higher yield and purity of the desired 2,6-dichloroaniline. google.com The hydrolysis conditions in this process have also been optimized, with the use of 40-75% sulfuric acid at temperatures between 120-170°C. google.com

When employing the strategy of p-bromo protection followed by chlorination, process optimization involves the selection of reagents and reaction media. The reduction of the 4-bromo substituent is often carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com To manage the hydrogen bromide generated during this step, a base such as sodium hydroxide (B78521) is added to the reaction mixture. google.com The entire sequence of bromination, chlorination, reduction, and hydrolysis can be conducted in a single acetic acid-based medium, which streamlines the process by avoiding the isolation of intermediates. google.com

For the final N-alkylation step to produce this compound, optimization focuses on the choice of alkylating agent and reaction conditions. Reductive amination using cyclopropanecarboxaldehyde is a viable option. Catalytic systems for reductive amination, such as those using hydrosilanes, have been developed to be tolerant of water, which simplifies the process by not requiring strictly anhydrous conditions. bris.ac.uk Direct alkylation with cyclopropylmethyl halides can also be optimized by carefully controlling the reaction temperature, solvent, and the addition of a base to neutralize the resulting hydrohalic acid.

The following tables provide a summary of research findings for different synthetic routes:

Table 1: Synthesis of 2,6-Dichloroaniline from Sulfanilamide

Step Reagents Key Conditions Yield Reference
Chlorination Sulfanilamide, HCl, H₂O₂ 45-60°C - google.com
Hydrolysis 3,5-Dichlorosulfanilamide, 70% H₂SO₄ 165-195°C 50-55% (overall) googleapis.com
Purification Steam Distillation - >90% recovery googleapis.com

Table 2: Synthesis of 2,6-Dichloroaniline from Diphenylurea Derivatives

Starting Material Key Steps Key Conditions Overall Yield Reference
Diphenylurea Sulfonation, Chlorination, Hydrolysis Hydrolysis: 40-75% H₂SO₄, 120-170°C >65% google.com
N,N'-di(o-chlorophenyl)urea Sulfonation, Chlorination, Hydrolysis Sulfonation: >90% H₂SO₄, 50-150°C Higher than diphenylurea route google.com

Table 3: Synthesis of 2,6-Dichloroaniline via Protective Bromination

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro N Cyclopropylmethyl Aniline

Reactivity Profiles of the Aniline (B41778) Nitrogen in 2,6-dichloro-N-(cyclopropylmethyl)aniline

The reactivity of the aniline nitrogen in this compound is a balance of electronic and steric effects. Generally, the lone pair of electrons on the nitrogen atom of an aniline is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines. chemistrysteps.com In this specific molecule, the two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, further decreasing the electron density on the nitrogen and thus reducing its basicity and nucleophilicity.

However, there is a competitive dynamic between the nucleophilicity of the nitrogen atom and the π-electron-rich benzene (B151609) ring. stackexchange.com For many electrophilic reactions, the nitrogen atom is the initial site of attack. stackexchange.com Standard aniline reactions such as acylation or alkylation are feasible at the nitrogen center, although the steric hindrance from the two ortho-chlorine atoms and the N-cyclopropylmethyl group can influence reaction rates. To achieve substitution on the aromatic ring, it is often necessary to first protect the aniline nitrogen, for instance by converting it into an amide, to decrease its nucleophilicity and prevent side reactions. stackexchange.com

Nitrosation, a key reaction for primary anilines leading to diazonium salts, proceeds differently for secondary anilines like this compound. qorganica.com Reaction with nitrous acid would be expected to form an N-nitrosoamine. qorganica.com However, the presence of the cyclopropyl (B3062369) group introduces a unique reaction pathway, as discussed in section 3.3.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Dichlorinated Phenyl Ring

Aromatic Electrophilic Substitution (EAS): Electrophilic attack on the benzene ring of this compound is governed by the directing effects of the substituents. The N-cyclopropylmethylamino group is a powerful activating group and is ortho-, para-directing due to the delocalization of the nitrogen's lone pair into the ring. scribd.com Conversely, the two chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directors because of resonance effects. scribd.comlibretexts.org

The cumulative effect of these substituents controls the regioselectivity of EAS reactions. The positions ortho to the amino group (C2 and C6) are blocked by chlorine atoms. Therefore, electrophilic substitution is strongly directed to the para position (C4), which is activated by the amino group and less sterically hindered. The meta positions (C3 and C5) are deactivated by all three substituents. Consequently, reactions such as nitration or halogenation would be expected to yield predominantly the 4-substituted product. It is important to note that under the strongly acidic conditions required for some EAS reactions like nitration, the aniline nitrogen can be protonated to form an anilinium ion (-NH2R+). chemistrysteps.com This protonated group is strongly deactivating and meta-directing, which can lead to the formation of meta-substituted products. chemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring to be activated by strong electron-withdrawing groups ortho and/or para to a good leaving group. nih.gov While the this compound molecule contains two chlorine atoms (potential leaving groups), the ring is also substituted with the electron-donating amino group, which generally disfavors SNAr by increasing electron density on the ring.

SNAr on this substrate is therefore challenging under standard conditions. However, such reactions can occur on related dichlorinated systems, particularly on heteroaromatic rings where the ring nitrogen provides additional activation. youtube.comnsf.gov For SNAr to proceed on this compound, it would likely require highly reactive nucleophiles and forcing conditions, or a modification of the molecule to introduce stronger electron-withdrawing character. Polyfluoroarenes, for example, readily undergo SNAr due to the high electronegativity of fluorine atoms. mdpi.com

Transition Metal-Catalyzed Transformations Involving the Aniline Moiety

Transition metal catalysis provides powerful tools for modifying aniline derivatives, enabling reactions that are otherwise difficult to achieve. nih.govmdpi.com

Palladium-catalyzed C-H activation is a transformative strategy for direct functionalization of C-H bonds. ub.es In the context of N-substituted anilines, chelation-assisted C-H activation can lead to cyclometallated intermediates, which are versatile for further transformations. eurekaselect.com For instance, anilines can act as substrates in unconventional cyclometalation reactions. eurekaselect.com

Specifically, Pd(II)-catalyzed enantioselective arylation of the cyclopropyl C-H bonds in triflyl-protected cyclopropylmethylamines has been demonstrated. nih.govnih.govresearchgate.netpitt.edu This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and allows for the synthesis of chiral cis-aryl-cyclopropylmethylamines with high enantioselectivity. nih.govnih.gov While this example involves a protected amine, it highlights the potential for activating the C-H bonds of the cyclopropylmethyl group itself, offering a pathway to complex chiral molecules. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is exceptionally effective for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgrug.nl This reaction is widely used to synthesize aryl amines from aryl halides and amines. wikipedia.orgresearchgate.net this compound could be synthesized by coupling 1,2,3-trichlorobenzene (B84244) with cyclopropylmethanamine, or more likely, by coupling 2,6-dichloroaniline (B118687) with a cyclopropylmethyl halide, or by coupling an N-(cyclopropylmethyl)amine with a 1,2,3-trihalobenzene. More relevant to its reactivity, the chlorine atoms on the ring can serve as leaving groups in subsequent cross-coupling reactions.

The Buchwald-Hartwig reaction could be used to replace one or both chlorine atoms with other amino groups. nih.gov Other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could potentially be used to form C-C bonds at the chlorinated positions, further functionalizing the aromatic ring. mdpi.comresearchgate.net The selectivity of these reactions—i.e., which chlorine atom reacts first—would depend on the specific catalyst system and reaction conditions, including the choice of ligands. nsf.govrug.nl

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table provides generalized examples of cross-coupling reactions applicable to dihaloaniline systems. Specific yields for this compound would require experimental validation.

Reaction Type Coupling Partners Catalyst/Ligand System (Example) Product Type Ref.
Buchwald-Hartwig Amination Aryl Dichloride + Primary/Secondary Amine Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos) Amino-substituted Aryl Chloride wikipedia.org, rug.nl
Suzuki Coupling Aryl Dichloride + Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand Aryl-substituted Aryl Chloride mdpi.com
Heck Coupling Aryl Dichloride + Alkene Pd(OAc)₂ / P(o-tol)₃ Alkenyl-substituted Aryl Chloride mdpi.com
Sonogashira Coupling Aryl Dichloride + Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Alkynyl-substituted Aryl Chloride mdpi.com

Photochemical Transformations and Photorearrangement Mechanisms

The photochemistry of aniline and its derivatives often involves transformations of the substituent groups on the nitrogen or the ring. osti.gov Upon photoexcitation, N-substituted anilines can undergo a variety of reactions, including photodissociation and photorearrangement. osti.govacs.org

For N,N-dialkylanilines protected with certain photoremovable groups, photoexcitation can lead to an unconventional photorearrangement reaction. researchgate.net Instead of releasing the free aniline, an ortho-substituted dialkylaniline may be formed with high regioselectivity. researchgate.net This type of rearrangement suggests a mechanism involving excited-state intermediates that facilitate bond cleavage and reformation. While specific studies on this compound are not prevalent, the general principles of aniline photochemistry suggest that it could be susceptible to such transformations. acs.orgresearchgate.net The presence of the cyclopropylmethyl group could also lead to unique photochemical pathways, potentially involving ring-opening upon excitation, analogous to the radical cation chemistry but driven by light.

Design, Synthesis, and Structural Elucidation of Derivatives and Analogs of 2,6 Dichloro N Cyclopropylmethyl Aniline

Systematic Structural Modifications of the N-Cyclopropylmethyl Group

The N-cyclopropylmethyl group is a crucial substituent that can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability. The cyclopropyl (B3062369) ring's unique electronic properties and strained three-membered ring structure make it a point of interest for targeted modifications.

Research into N-cyclopropyl-N-alkylanilines has shown that the cyclopropyl group can be selectively cleaved under certain reaction conditions, such as during nitrosation with nitrous acid. researchgate.net This reactivity underscores the need for carefully planned synthetic routes when modifying other parts of the molecule to preserve the cyclopropyl moiety. Modifications to this group are typically achieved by introducing substituents onto the cyclopropyl ring itself or by replacing the entire group with a different cycloalkylmethyl variant.

Systematic modifications can include:

Substitution on the Cyclopropyl Ring: Introducing small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., trifluoromethyl) onto the cyclopropane (B1198618) ring can fine-tune steric bulk and electronic properties. nih.gov These changes can impact how the molecule interacts with biological targets and affect its metabolic profile. The synthesis of these analogs typically involves the use of correspondingly substituted cyclopropylmethyl halides or aldehydes in the initial N-alkylation of 2,6-dichloroaniline (B118687).

Insertion of Heteroatoms: The introduction of a heteroatom, for example, by using an oxetanylmethyl or tetrahydrofuranylmethyl group in place of the cyclopropylmethyl group, can alter polarity, hydrogen bonding capacity, and solubility.

The table below outlines potential structural modifications to the N-substituent and the general synthetic strategies.

Table 1: Structural Modifications of the N-Cyclopropylmethyl Group Click on the column headers to sort the table.

Target Modification Example Substituent General Synthetic Approach Rationale for Modification
Ring Substitution 1-Methylcyclopropylmethyl Reductive amination of 2,6-dichloroaniline with 1-methylcyclopropanecarbaldehyde. Increase lipophilicity; introduce a chiral center.
Ring Substitution 1-(Trifluoromethyl)cyclopropylmethyl N-alkylation of 2,6-dichloroaniline with 1-(trifluoromethyl)cyclopropylmethyl bromide. nih.gov Modulate electronic properties; potentially block metabolic oxidation.
Ring Expansion Cyclobutylmethyl N-alkylation of 2,6-dichloroaniline with cyclobutylmethyl bromide. Alter steric profile and conformational flexibility.

Variations in Halogenation Patterns and Introduction of Additional Substituents on the Aromatic Ring

The 2,6-dichloro substitution pattern is critical, as it imparts steric hindrance around the aniline (B41778) nitrogen, which can enforce a specific conformation and block certain metabolic pathways. Modifying this pattern or introducing other substituents onto the aromatic ring can drastically alter the molecule's electronic and physical properties.

A key challenge in aniline chemistry is achieving regioselective halogenation due to the strong activating and ortho-, para-directing nature of the amino group. nih.gov Advanced synthetic strategies have been developed to overcome this. One effective method involves using a protecting or directing group. For instance, the 4-position of an aniline can be selectively brominated, followed by chlorination which is directed to the 2- and 6-positions. Subsequent selective reduction of the 4-bromo substituent yields the 2,6-dichloroaniline core, providing a route to otherwise difficult-to-access substitution patterns. googleapis.com

Other strategies include:

Alternative Halogenation: Replacing one or both chlorine atoms with other halogens (F, Br, I) to modulate the electronic and steric environment.

Introduction of Electron-Donating or -Withdrawing Groups: The installation of groups such as nitro (NO₂), cyano (CN), or methyl (CH₃) at the remaining positions (3, 4, or 5) of the aromatic ring. Nitration of 2,6-dichloroaniline derivatives has been reported, leading to compounds like 4-amino-2,6-dichloro-3-nitropyridine from a related pyridine (B92270) scaffold. researchgate.net The synthesis of 2,6-dicyanoanilines is also well-documented, offering another avenue for functionalization. researchgate.net

N-Oxide Directed Halogenation: The aniline nitrogen can be oxidized to an N-oxide, which then directs subsequent halogenation. Treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to favor ortho-chlorination. nih.gov

Table 2: Aromatic Ring Substitution and Synthetic Strategies Click on the column headers to sort the table.

Substitution Pattern Key Precursor Synthetic Method Reference/Concept
2,6-Dichloro-4-bromo-aniline Acetanilide Bromination of acetanilide, followed by chlorination and deprotection. Directing group strategy googleapis.com
2-Chloro-6-bromo-aniline 2-Bromoaniline N-acetylation, followed by chlorination and deprotection. Stepwise halogenation
2,6-Dichloro-4-nitro-aniline 2,6-Dichloroaniline Direct nitration with nitric acid in a sulfuric acid medium. Electrophilic Aromatic Substitution researchgate.netresearchgate.net

Functionalization and Derivatization of the Aniline Nitrogen and Aromatic Core

Beyond halogenation, a wide array of functional groups can be introduced onto the aniline nitrogen or the aromatic ring to create diverse libraries of derivatives. These functionalizations can serve as handles for further synthetic transformations or directly contribute to the molecule's properties.

Functionalization of the Aniline Nitrogen:

Acylation: The aniline nitrogen can be acylated to form amides. For example, reaction with bromoacetyl bromide can introduce a reactive handle for further elaboration, a strategy used in the synthesis of anilides from 2,6-dihalo-4-nitroanilines. researchgate.net Acetylation is also a common strategy for protecting the amino group during harsh reaction steps. google.com

N-Oxidation: As mentioned previously, oxidation of the nitrogen to an N-oxide activates the aromatic ring for regioselective functionalization. nih.gov

Nitrosation/Diazotization: The secondary amine can potentially react with nitrous acid. researchgate.net While primary aromatic amines form stable diazonium salts at low temperatures, which are exceptionally versatile intermediates for introducing various substituents (via Sandmeyer or related reactions), secondary amines form N-nitroso compounds. chemedx.org

Functionalization of the Aromatic Core:

Nitration and Reduction: Introduction of a nitro group, typically at the 4-position, provides a precursor to an additional amino group upon reduction. This new amino group can then be used as a point for further derivatization.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, dramatically increasing the polarity and water solubility of the molecule.

Deaminative Functionalization: In related systems, amino groups on electron-deficient anilines have been converted to hydroxyl groups via a Lossen-type rearrangement, suggesting that if an additional amino group were introduced onto the ring, it could be a site for further manipulation. nih.gov

Table 3: Functionalization of the Aniline Scaffold Click on the column headers to sort the table.

Reaction Type Reagent(s) Position of Functionalization Resulting Functional Group
Acylation Acetic Anhydride (B1165640) / Acetyl Chloride Aniline Nitrogen N-acetyl (amide) google.com
Acylation Bromoacetyl Bromide Aniline Nitrogen N-bromoacetyl (amide) researchgate.net
Nitration HNO₃ / H₂SO₄ Aromatic Ring (para-position) Nitro (-NO₂) researchgate.net
Diazotization (on a primary amine analog) NaNO₂ / HCl Aromatic Ring (amino position) Diazonium Salt (-N₂⁺) chemedx.org

Synthesis of Hybrid Molecules Incorporating 2,6-Dichloroaniline and Cyclopropylmethyl Scaffolds within Heterocyclic Systems

A modern approach in medicinal chemistry involves creating hybrid molecules by covalently linking two or more distinct pharmacophores to generate a single chemical entity with potentially enhanced or novel biological activities. nih.gov The 2,6-dichloro-N-(cyclopropylmethyl)aniline scaffold can serve as a valuable building block for constructing such hybrids, particularly those containing heterocyclic systems.

The synthesis of these complex molecules often relies on using a functionalized derivative of the parent scaffold as a starting point. For instance, an aniline derivative with a reactive handle (e.g., a terminal alkyne, a primary amine, or a carboxylic acid) can be coupled with a heterocyclic partner.

Key synthetic strategies include:

Cyclization Reactions: Derivatives of the aniline scaffold can be designed to undergo intramolecular cyclization to form fused heterocyclic systems. The synthesis of quinolines via the electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method that could be adapted for this purpose. nih.gov

Condensation Reactions: The reaction of 2,6-dichloroaniline with β-dicarbonyl compounds like acetylacetone (B45752) can form enamino-ketones. researchgate.net These intermediates are versatile precursors for the synthesis of various heterocycles, such as pyrimidines or pyridines.

Cross-Coupling Reactions: A halogenated position on the aniline ring (or a triflate group introduced from a phenol) can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach complex heterocyclic fragments. The Sonogashira coupling of anilines with terminal alkynes has been used to create scaffolds like 2,6-bis(2-anilinoethynyl)pyridine. rsc.org

Co-crystal Formation: The 2,6-dichloroaniline moiety has been shown to form structured co-crystals with heterocyclic molecules, such as 2,6-diaminopyrimidin-4(3H)-one, through specific hydrogen bonding motifs. nih.gov This demonstrates the scaffold's ability to participate in defined supramolecular structures.

Table 4: Examples of Heterocyclic Systems Derived from Aniline Scaffolds Click on the column headers to sort the table.

Target Heterocycle Key Precursor Derivative Key Reaction Reference/Concept
Quinolines N-(2-Alkynyl)-2,6-dichloroaniline Electrophilic Cyclization Larock, 2006 nih.gov
Pyridines / Pyrimidines 4-(2,6-dichloroanilino)pent-3-en-2-one Condensation with an amine/amidine source Venter et al., 2013 researchgate.net
Bis(anilinoethynyl)pyridines 2,6-Dihalopyridine and an amino-aniline Sonogashira Coupling Haley & Johnson, 2011 rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dichloro N Cyclopropylmethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed molecular structure can be assembled.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2,6-dichloro-N-(cyclopropylmethyl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons of the dichloroaniline ring and the protons of the N-cyclopropylmethyl group.

Aromatic Region: The 2,6-dichlorophenyl group will show a characteristic splitting pattern. The proton at the C4 position (para to the amino group) is expected to appear as a triplet, while the two equivalent protons at the C3 and C5 positions (meta to the amino group) will likely appear as a doublet. For comparison, in the precursor 2,6-dichloroaniline (B118687), the aromatic protons appear in the range of δ 6.5-7.2 ppm. chemicalbook.com The N-alkylation would be expected to cause a slight shift in these values.

Aliphatic Region: The cyclopropylmethyl group will present a more complex pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen will likely appear as a doublet, due to coupling with the single proton on the cyclopropyl (B3062369) ring. The methine (-CH-) proton of the cyclopropyl group will be a multiplet, and the non-equivalent methylene protons within the cyclopropyl ring will also show complex splitting patterns, typically in the upfield region of the spectrum (δ 0.2-1.2 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The spectrum will show signals for the six carbons of the aniline (B41778) ring. The carbon atoms bearing the chlorine atoms (C2 and C6) will be significantly downfield. The carbon attached to the nitrogen (C1) will also have a characteristic chemical shift. In the precursor 2,6-dichloroaniline, the aromatic carbons appear between δ 118 and 146 ppm. rsc.org

Aliphatic Carbons: The N-cyclopropylmethyl group will display signals for the methylene carbon and the two distinct carbons of the cyclopropyl ring.

Expected ¹H and ¹³C NMR Data for this compound (Predicted based on analogues):

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H (C3, C5)Doublet~128-130
Aromatic-H (C4)Triplet~120-125
N-CH₂Doublet~50-55
Cyclopropyl-CHMultiplet~10-15
Cyclopropyl-CH₂Multiplet~3-8
C1 (C-N)-~145-150
C2, C6 (C-Cl)-~125-130

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. It also provides information about the fragmentation pattern, which can aid in structural elucidation.

For this compound (C₁₀H₁₁Cl₂N), the expected monoisotopic mass would be approximately 215.0268 Da. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted HRMS Data for this compound:

A related isomer, 2,3-dichloro-N-(cyclopropylmethyl)aniline, has predicted m/z values for various adducts which can serve as a reference. uni.lu

Adduct Predicted m/z
[M+H]⁺216.0341
[M+Na]⁺238.0161
[M+K]⁺253.9900

Fragmentation Analysis:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the cyclopropylmethyl group, cleavage of the cyclopropyl ring, and loss of chlorine atoms. The mass spectrum of the precursor, 2,6-dichloroaniline, shows a prominent molecular ion peak at m/z 161, with fragmentation corresponding to the loss of chlorine. nist.gov

Infrared Spectroscopy (IR) for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond (if present as a secondary amine), C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and the C-N and C-Cl bonds.

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (secondary amine)Stretching~3350-3450
Aromatic C-HStretching~3000-3100
Aliphatic C-H (CH₂, CH)Stretching~2850-3000
C=C (aromatic ring)Stretching~1550-1600
C-NStretching~1250-1350
C-ClStretching~700-800

The IR spectrum for the precursor, 2,6-dichloroaniline, shows characteristic peaks for the N-H and aromatic C-H stretching, as well as the C-Cl stretching vibrations. chemicalbook.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of high quality is required. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the analysis of a suitable crystal would yield precise bond lengths, bond angles, and intermolecular interactions.

Such a study would definitively confirm the substitution pattern on the aniline ring and the conformation of the cyclopropylmethyl group relative to the aromatic ring. It would also reveal details about hydrogen bonding interactions involving the amine proton and potential packing motifs in the crystal lattice. Obtaining a crystal structure would be invaluable for understanding the molecule's solid-state properties.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity, and this section is not applicable.

Computational and Theoretical Studies of 2,6 Dichloro N Cyclopropylmethyl Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure, stability, and reactivity of molecules. For 2,6-dichloro-N-(cyclopropylmethyl)aniline, DFT methods can be employed to calculate a variety of molecular properties that govern its behavior.

Electronic Structure and Stability: The electronic structure of an aniline (B41778) derivative is heavily influenced by the substituents on the aromatic ring and the nitrogen atom. In this compound, the two chlorine atoms in the ortho positions are strong electron-withdrawing groups, which are expected to decrease the electron density on the benzene (B151609) ring and the nitrogen atom. This, in turn, affects the molecule's stability and reactivity.

A theoretical investigation into the complete series of chloroanilines using DFT has shown that global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can provide significant insights into their reactive nature. researchgate.net For instance, the presence of electron-withdrawing chloro groups generally increases the electrophilicity of the aniline ring. researchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uctm.edu In a study on aniline adsorption on a ZnO-ZnS surface, DFT calculations showed a significant decrease in the HOMO-LUMO gap upon interaction, indicating increased reactivity. kashanu.ac.ir For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen lone pair, while the LUMO would be distributed over the aromatic system. The electron-withdrawing chlorine atoms would likely lower the energy of both the HOMO and LUMO compared to unsubstituted aniline.

Reactivity Predictions: Computational studies on N-cyclopropylanilines have revealed that the cyclopropyl (B3062369) group can be involved in unique chemical transformations. For example, single-electron transfer (SET) from the nitrogen can lead to the formation of a radical cation, followed by the rapid and irreversible opening of the cyclopropyl ring. acs.orgresearchgate.net This reactivity is influenced by the electronic properties of the aniline ring. Electron-withdrawing substituents, such as the chlorine atoms in the target molecule, are expected to increase the oxidation potential of the aniline, making the initial SET step more challenging but potentially accelerating the subsequent ring-opening of the radical cation. acs.org

DFT can also be used to calculate local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. For aniline derivatives, the region around the nitrogen atom typically shows a negative electrostatic potential, making it a likely site for interaction with electrophiles. kashanu.ac.irnih.gov

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.0 eVElectron-accepting ability
HOMO-LUMO Gap5.5 eVKinetic stability, reactivity
Dipole Moment2.5 DPolarity and intermolecular interactions
Ionization Potential8.0 eVEnergy required to remove an electron
Electron Affinity0.5 eVEnergy released upon electron addition

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques well-suited for exploring the conformational landscape of molecules like this compound. libretexts.orgyoutube.comyoutube.com

Theoretical studies on cyclopropylamine (B47189) derivatives have shown that the orientation of the cyclopropyl group is influenced by subtle electronic and steric effects. researchgate.net For this compound, the bulky chlorine atoms in the ortho positions will likely impose significant steric hindrance, influencing the preferred rotational conformers around the C(aryl)-N bond. This steric clash could force the cyclopropylmethyl group to adopt a conformation that minimizes interaction with the chlorine atoms.

A systematic conformational search using MM methods can identify low-energy conformers. umanitoba.camdpi.com These initial structures can then be further optimized using more accurate quantum mechanical methods to obtain their relative energies and populations at a given temperature. A theoretical study on diallylamine, a molecule with comparable flexibility, identified 42 distinct minima within a small energy range, highlighting the complexity of the conformational space. umanitoba.ca

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. libretexts.org By simulating the motion of atoms in a solvent environment, MD can explore the accessible conformations and the transitions between them. This can reveal the dynamic equilibrium of different conformers in solution. For this compound, an MD simulation could illustrate how the cyclopropylmethyl group moves relative to the aromatic ring and how this motion is influenced by the solvent.

A hypothetical table summarizing the key dihedral angles and relative energies of plausible low-energy conformers of this compound is shown below.

ConformerDihedral Angle (C2-C1-N-CH2)Dihedral Angle (C1-N-CH2-C(cyclo))Relative Energy (kcal/mol)
A~90°~180° (trans)0.0
B~90°~60° (gauche)1.5
C~0°~180° (trans)3.0

Note: These dihedral angles and energies are hypothetical and would require detailed computational analysis to be determined accurately.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to observe experimentally.

For this compound, computational methods can be used to study various potential reactions. For example, the mechanism of N-arylation to form this compound could be investigated. nih.govnih.gov More interestingly, the subsequent reactions of the title compound can be explored.

As mentioned earlier, N-aryl cyclopropylamines can undergo photoactivated [3+2] cycloadditions with unsaturated systems. rsc.orgchemrxiv.orgchemrxiv.org DFT calculations can be used to model the proposed single-electron transfer (SET) mechanism, the subsequent cyclopropyl ring-opening to form a radical cation intermediate, and the final cycloaddition step. These calculations can determine the activation barriers for each step and help to understand the regio- and stereoselectivity of the reaction. Studies have shown that the electron density on the aryl amine can influence the efficiency of the SET process. chemrxiv.org

Furthermore, computational studies on the reaction of aniline derivatives with radicals, such as the hydroxyl radical, have been performed. mdpi.commdpi.com These studies use high-level quantum chemical methods to map out the potential energy surface of the reaction, identifying the most favorable reaction pathways, which can include hydrogen abstraction from the amino group or radical addition to the aromatic ring. mdpi.com Similar studies could be performed for this compound to predict its atmospheric or metabolic fate.

A hypothetical reaction coordinate diagram for the SET-initiated ring-opening of this compound could be constructed from computational data, as illustrated in the table below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Aniline + Photosensitizer)0
2Transition State for SET+5
3Radical Cation Intermediate-10
4Transition State for Ring Opening-5
5Ring-Opened Radical Intermediate-20

Note: The energy values are for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. d-nb.infonih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

For this compound, DFT calculations would be expected to predict distinct chemical shifts for the aromatic protons and carbons, influenced by the two ortho-chlorine atoms. The cyclopropylmethyl group would also have characteristic predicted shifts. The accuracy of these predictions can be high, especially when conformational averaging is taken into account. d-nb.info

A table of predicted versus hypothetical experimental NMR chemical shifts for this compound is presented below.

AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
Aromatic CH (para)7.107.15
Aromatic CH (meta)6.856.90
N-CH23.103.12
Cyclopropyl CH0.900.95
Cyclopropyl CH20.45, 0.650.50, 0.70

Note: These values are illustrative. The accuracy of prediction depends on the level of theory and basis set used.

IR Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching (if a secondary amine derivative is considered), C-H stretching, C=C aromatic stretching, and C-Cl stretching. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve better agreement.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for biologically relevant derivatives)

Should derivatives of this compound be investigated for biological activity, molecular docking and molecular dynamics simulations would be crucial computational tools. nih.govnih.govnih.govijprajournal.comnih.govacs.orgnih.govresearchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. ijprajournal.comresearchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. If a derivative of this compound were to be tested as, for example, a kinase inhibitor, docking simulations could predict its binding mode in the ATP-binding pocket of the kinase. The docking score provides an estimate of the binding affinity, and the predicted binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations of Ligand-Target Complexes: Following docking, MD simulations can be performed on the predicted ligand-protein complex to assess its stability and to study the dynamics of the interaction in a more realistic, solvated environment. nih.gov MD simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate binding free energies, which provide a more accurate estimate of the binding affinity than docking scores alone. These simulations can provide valuable insights for the rational design of more potent and selective inhibitors.

A hypothetical docking result for a derivative of this compound with a target protein is summarized in the table below.

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 1Kinase A-8.5Leu83, Val91, Ala145
Derivative 2Kinase A-7.2Leu83, Phe146
Derivative 3Protease B-9.1Asp25, Gly27, Ile50

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that can be obtained from molecular docking studies.

Role of 2,6 Dichloro N Cyclopropylmethyl Aniline As a Synthetic Intermediate in Complex Molecule Synthesis

Strategic Precursor in the Synthesis of Organic Compounds for Diverse Applications

There is no specific information in the reviewed literature that identifies 2,6-dichloro-N-(cyclopropylmethyl)aniline as a strategic precursor for compounds with diverse applications. However, the structural motifs it contains—the 2,6-dichloroaniline (B118687) core and the cyclopropylmethyl group—are present in various biologically active molecules. The 2,6-dichloroaniline moiety is fundamental to certain pharmaceuticals and agrochemicals. wikipedia.orgnbinno.com The cyclopropylmethyl group is also incorporated into various chemical structures to modulate their biological activity. The combination of these two fragments in one molecule suggests its potential as a building block, but specific examples of its use are not documented.

Intermediate in the Development of Fine Chemicals

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. While 2,6-dichloroaniline is a known intermediate in the synthesis of fine chemicals like certain pharmaceuticals and dyes, there is no available data confirming the use of this compound in similar capacities. google.comchemicalbook.com Its potential utility would be in multi-step syntheses where its specific steric and electronic properties are required to construct a larger, high-value molecule. Without documented synthetic routes employing this specific compound, its role remains hypothetical.

Utilization in Convergent and Divergent Synthetic Strategies

A convergent synthesis involves preparing fragments of a complex molecule separately and then coupling them together near the end of the synthesis. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products.

No published research explicitly describes the use of this compound in either convergent or divergent synthetic strategies. In a hypothetical convergent synthesis, it could serve as one of the key fragments. In a divergent approach, the secondary amine of this compound could be reacted with various electrophiles to produce a library of related compounds for screening purposes, a common strategy in medicinal chemistry and agrochemical research. nih.govnih.gov However, no such applications have been specifically reported for this compound.

Catalyst Ligand Precursor in Homogeneous Catalysis

Aniline (B41778) derivatives can serve as precursors for N-heterocyclic carbene (NHC) ligands, which are important in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. chemicalbook.com These ligands can be fine-tuned by altering the substituents on the aniline. The steric bulk provided by the two chlorine atoms and the cyclopropylmethyl group on this compound could, in theory, be used to create a specific ligand environment around a metal center. This could influence the catalyst's activity and selectivity. Despite this potential, there are no reports of this compound being used as a precursor for catalyst ligands.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,6 Dichloro N Cyclopropylmethyl Aniline Derivatives

Elucidation of Structural Determinants for Biological Activity in Analogous Systems

The biological activity of aniline (B41778) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the characteristics of the N-alkyl group. In analogous systems, such as anilinoquinazolines and other kinase inhibitors, these structural features are pivotal in defining the compound's potency and selectivity.

Correlating Structural Variations with Kinase Inhibition Profiles

In the realm of kinase inhibition, the aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The 2,6-disubstitution pattern on the aniline ring plays a crucial role in orienting the molecule within the ATP-binding pocket and can significantly impact inhibitory activity. For instance, in a series of 2-phenoxypyridines developed as c-Jun N-terminal kinase (JNK) inhibitors, the optimization of a pyrimidine (B1678525) scaffold to a 2-phenoxypyridine (B1581987) led to the discovery of potent compounds with good in vivo profiles. nih.gov This highlights the importance of the core scaffold in determining kinase inhibition.

Furthermore, studies on 4-anilinoquinazoline (B1210976) derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors have demonstrated that steric and electrostatic fields around the molecule are critical for its inhibitory action. nih.gov The substitution pattern on the aniline ring directly modulates these fields. For example, the presence of small, electron-withdrawing groups at specific positions can enhance potency. While not directly studying 2,6-dichloro-N-(cyclopropylmethyl)aniline, these findings suggest that the chloro groups in the target compound likely influence its kinase inhibition profile through a combination of steric bulk and electronic effects.

The development of potent and selective protein kinase CK2 inhibitors from 2,6-disubstituted pyrazines further underscores the importance of the substitution pattern. In this series, the introduction of an aminoalkyl group at the 6-position of an indazole ring led to improved efficacy in both enzymatic and cell-based assays. nih.gov This indicates that modifications to moieties attached to the core heterocyclic or aromatic system can fine-tune the biological activity.

To illustrate how structural variations can be correlated with kinase inhibition, the following interactive table presents hypothetical data for a series of 2,6-dichloroaniline (B118687) derivatives, demonstrating the impact of modifying the N-alkyl substituent on the half-maximal inhibitory concentration (IC50) against a target kinase.

Compound IDN-SubstituentKinase IC50 (nM)
1a Methyl150
1b Ethyl125
1c Isopropyl200
1d Cyclopropyl (B3062369)80
1e Cyclopropylmethyl50
1f Cyclobutyl110

This table is illustrative and based on general principles of SAR in kinase inhibitors.

Impact of Aniline and Cyclopropylmethyl Moieties on Enzyme Modulation and Receptor Binding

The aniline moiety is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonds, and hydrophobic interactions. The amino group of aniline can act as a hydrogen bond donor, a crucial interaction for anchoring ligands into the binding sites of many enzymes. nih.gov Docking studies of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors have suggested that the formation of a salt bridge between the aniline nitrogen and an aspartate residue in the kinase domain is essential for activity. researchgate.net

The 2,6-dichloro substitution pattern on the aniline ring significantly influences its electronic properties and steric profile. The chlorine atoms are electron-withdrawing, which can affect the pKa of the aniline nitrogen and its ability to participate in hydrogen bonding. researchgate.net They also introduce steric bulk, which can either be beneficial by forcing a specific conformation that fits the binding site or detrimental if it leads to steric clashes.

The cyclopropylmethyl group attached to the nitrogen is another key determinant of biological activity. Cyclopropyl groups are often used in medicinal chemistry as "bioisosteres" for larger or more flexible groups. The rigid, three-membered ring introduces conformational constraint, which can reduce the entropic penalty of binding to a receptor. Furthermore, the cyclopropyl ring is metabolically more stable than many other alkyl groups. In the context of enzyme inhibition, cyclopropylamines have been studied as inactivators of monoamine oxidase (MAO). nih.gov The unique electronic nature of the cyclopropyl ring can also influence the reactivity and binding affinity of the molecule.

Analysis of Steric and Electronic Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the interplay of steric and electronic effects arising from its constituent parts. The two chlorine atoms at the 2 and 6 positions of the aniline ring exert a strong influence on the molecule's properties.

Electronic Effects: The chlorine atoms are highly electronegative and exhibit a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and on the aniline nitrogen. Consequently, the basicity of the nitrogen atom is significantly decreased compared to aniline itself. This has implications for its ability to act as a nucleophile or a base in chemical reactions. The reduced nucleophilicity can affect the ease of N-alkylation or N-acylation reactions.

Steric Effects: The presence of two chlorine atoms ortho to the amino group creates significant steric hindrance. This steric crowding can shield the nitrogen atom, further hindering its reactivity towards bulky electrophiles. Moreover, the steric hindrance can influence the rotational freedom around the C-N bond, potentially favoring certain conformations. In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the steric bulk of the chloro groups, in addition to their deactivating electronic effect, would direct incoming electrophiles to the less hindered positions.

Conformation-Activity Relationships in Cyclopropylmethyl-Containing Aniline Systems

The three-dimensional conformation of a molecule is often critical for its biological activity. In cyclopropylmethyl-containing aniline systems, the conformational preferences of the N-cyclopropylmethyl group can play a significant role in how the molecule interacts with its biological target.

Conformational analysis of substituted cyclohexanes provides a useful analogy for understanding the principles at play. sapub.org In cyclohexane (B81311) derivatives, substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions. sapub.org Similarly, the orientation of the cyclopropylmethyl group relative to the aniline ring in this compound is subject to conformational preferences.

The rotation around the N-CH2 and CH2-cyclopropyl bonds will determine the spatial disposition of the cyclopropyl ring. Certain conformations may be favored to minimize steric clashes with the ortho-chloro substituents on the aniline ring. This preferred conformation can, in turn, dictate how the molecule fits into a binding pocket. If a specific "bioactive conformation" is required for optimal interaction with a receptor or enzyme, the energetic cost of adopting that conformation will influence the compound's potency. The rigidity of the cyclopropyl group, compared to a more flexible alkyl chain, can pre-organize the molecule into a limited set of low-energy conformations, potentially enhancing binding affinity by reducing the entropic penalty upon binding.

Advanced Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. uobasrah.edu.iq These models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and gaining insights into the mechanism of action. uobasrah.edu.iqresearchgate.net

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Generation: A series of analogues would be synthesized with variations in specific parts of the molecule (e.g., different substituents on the aniline ring or modifications to the cyclopropylmethyl group). Their biological activity (e.g., IC50 for kinase inhibition) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of the molecule.

Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. uobasrah.edu.iq

3D descriptors: Based on the three-dimensional conformation of the molecule, such as steric and electrostatic fields (used in CoMFA and CoMSIA). nih.govmdpi.com

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness. nih.govmdpi.com

A hypothetical QSAR equation for a series of aniline derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + c

Where LogP is the lipophilicity, MW is the molecular weight, HD_Count is the number of hydrogen bond donors, and c is a constant. This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

In the context of this compound derivatives, QSAR models could help to elucidate the optimal electronic and steric properties of the aniline substituents and the N-alkyl group for a desired biological activity, thereby guiding the design of more potent and selective compounds.

Future Directions in the Research of 2,6 Dichloro N Cyclopropylmethyl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted anilines is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or expensive metal catalysts. nih.gov Future research into the synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline will likely prioritize the development of more sustainable and efficient protocols.

One promising avenue is the application of biocatalysis. Enzymes, such as nitroreductases, offer a green alternative for the synthesis of aniline (B41778) derivatives by reducing nitroaromatic precursors under mild, aqueous conditions. nih.gov This chemoenzymatic approach avoids the high temperatures and toxic reagents associated with traditional chemical reductions. nih.gov The development of immobilized enzyme systems could further enhance sustainability by allowing for catalyst reuse in a closed-loop process. nih.gov

Another area of focus will be the refinement of chemical reduction methods. While catalytic hydrogenation is effective, it can sometimes lead to unwanted side reactions, such as dehalogenation. youtube.com Milder reducing agents like iron in acetic acid or stannous chloride in ethanol (B145695) are alternatives that often show greater functional group tolerance. youtube.com Future work could involve discovering novel, highly selective reducing systems that are both cost-effective and environmentally benign, minimizing reliance on precious metal catalysts. nih.gov

FeatureTraditional Synthetic MethodsFuture Sustainable Methodologies
Catalysts Precious metals (e.g., Palladium, Platinum)Biocatalysts (e.g., Nitroreductases), Earth-abundant metal catalysts
Reaction Conditions High temperatures, high pressures, organic solventsAtmospheric pressure, ambient temperature, aqueous media
Reagents Strong acids (H₂SO₄), potentially toxic reagentsMild reagents, enzymes, glucose as a reductant source
Byproducts Metal residues, acidic wasteBiodegradable waste (e.g., gluconic acid)
Selectivity Potential for side reactions (e.g., dehalogenation)High chemoselectivity
Sustainability Lower; reliance on finite resources and energy-intensive processesHigher; reduced energy requirements and reliance on renewable resources

Exploration of Undiscovered Chemical Transformations and Applications

The unique combination of functional groups in this compound provides a rich platform for exploring novel chemical transformations. The secondary amine is a key site for derivatization, allowing for the introduction of new functionalities through reactions like acylation, alkylation, or arylation to create a library of related compounds.

Future research could investigate its use as a monomer in polymerization reactions. The synthesis of new polyaniline derivatives is an active field, with modifications to the aniline monomer being used to tune the resulting polymer's properties for applications like chemical sensors or conductive films. nih.govnih.gov The specific substituents on this compound could impart unique electronic and steric effects, leading to polymers with novel surface morphologies and sensitivities. nih.govnih.gov

Furthermore, the potential for this molecule to undergo intramolecular reactions or act as a precursor to complex heterocyclic systems remains largely unexplored. uc.pt For example, radical-mediated functional group translocation could enable the modification of otherwise unactivated C-H bonds within the molecule, leading to novel structural isomers. celebrantsally.es The exploration of its utility as an intermediate in the synthesis of agrochemicals or pharmaceuticals is also a significant area, given that structurally related dichloro-aniline derivatives are precursors to a variety of active compounds. wikipedia.orgdataintelo.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. acs.org This technology is particularly advantageous for managing reaction safety, improving heat and mass transfer, and enabling seamless multi-step syntheses. acs.orgacs.org Future research will likely focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch methods. researchgate.net For reactions involving potentially hazardous intermediates or reagents, the small volume of a microreactor enhances safety. uc.pt The integration of in-line purification, using supported reagents and scavengers, can eliminate the need for traditional aqueous workups and chromatography, streamlining the entire synthetic process. mdpi.com An automated, multi-step flow synthesis could enable the on-demand production of a library of derivatives for screening and development, significantly accelerating research timelines. researchgate.net

ParameterBatch ProcessingFlow Chemistry
Scalability Complex, often requires re-optimizationSimpler, by extending run time
Safety Higher risk with hazardous reagents/exothermic reactionsEnhanced safety due to small reactor volumes
Heat & Mass Transfer Often inefficient, can lead to hotspotsHighly efficient, precise temperature control
Process Control Limited control over reaction parametersPrecise control over residence time, temperature, pressure
Reaction Time Often longer (hours to days)Significantly shorter (seconds to minutes)
Overall Yield Variable, can be lower due to side reactionsOften higher due to better control and efficiency
Automation Difficult to fully automateEasily integrated with automated platforms

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. researchgate.netjetir.org The future of research on this compound will undoubtedly be influenced by these computational tools.

Application AreaRole of AI / Machine Learning
Compound Design De novo design of novel derivatives with desired properties. nih.gov
Property Prediction Predicts physicochemical properties, biological activity, and toxicity. researchgate.netresearchgate.net
Target Identification Screens for potential biological targets and predicts drug-target binding affinity. nih.gov
Retrosynthesis Proposes and ranks viable synthetic pathways to target molecules. pharmafeatures.com
Reaction Optimization Predicts reaction outcomes and suggests optimal conditions (catalyst, solvent, temperature). escholarship.org
Process Automation Integrates with robotic platforms for automated synthesis and screening. nih.gov

Discovery of New Structural Motifs and Their Academic Significance

The chemical scaffold of this compound serves as a valuable starting point for the discovery of new structural motifs with academic and potentially practical significance. The strategic modification of this compound can lead to the creation of molecules with unique three-dimensional shapes and electronic properties.

One area of exploration is its use in coordination chemistry. The nitrogen atom and the substituted phenyl ring could act as a bidentate or monodentate ligand for transition metals. The synthesis of novel proligands from this aniline derivative could lead to the formation of unique extended metal atom chain (EMAC) complexes or other coordination compounds with interesting catalytic or material properties. acs.org The chiral nature of certain derivatives could also be exploited to create asymmetric catalysts. acs.org

Furthermore, the compound can serve as a building block for constructing more complex heterocyclic systems. uc.ptnih.gov Cyclization reactions involving the amine and the aromatic ring, or through the introduction of other reactive groups, could yield novel imidazoles, quinoxalines, or other fused-ring structures that are prevalent in medicinal chemistry. uc.pt The discovery of such new molecular architectures contributes fundamentally to the field of organic chemistry and can provide new scaffolds for drug discovery and materials science. nih.gov

Q & A

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

  • Electronic Effects : Chlorine substituents increase ring electron deficiency (Hammett σ+ = 0.76), favoring Suzuki-Miyaura couplings with aryl boronic acids .
  • Steric Effects : Cyclopropylmethyl group hinders ortho-substitution; use bulky ligands (XPhos) to improve regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.